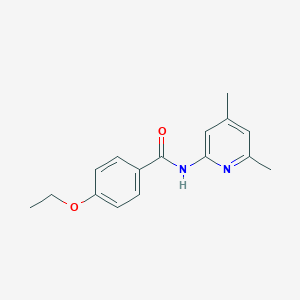
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and an ethoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-4-hydroxybenzamide.
Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-4-ethoxybenzylamine.
Substitution: Formation of halogenated derivatives such as N-(4,6-dimethylpyridin-2-yl)-4-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide: Similar structure with additional ethoxy groups on the benzamide moiety.
N-(4,6-dimethylpyridin-2-yl)-4-hydroxybenzamide: Hydroxyl group instead of the ethoxy group.
N-(4,6-dimethylpyridin-2-yl)-4-bromobenzamide: Bromine substituent on the benzamide moiety.
Uniqueness
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyridin-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-7-5-13(6-8-14)16(19)18-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
NNAVAMMYZQKISQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


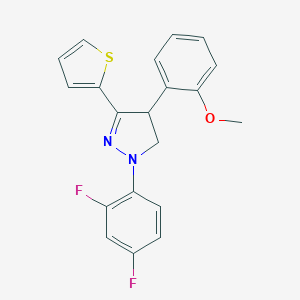
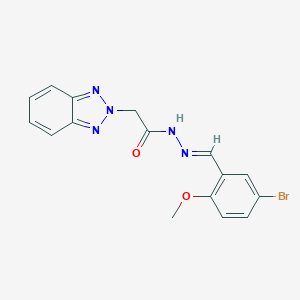
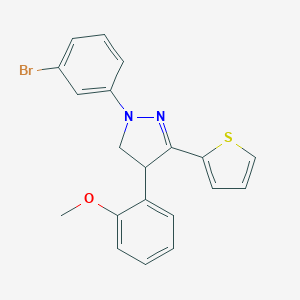
![N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B336265.png)
![2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B336268.png)
![8-chloro-4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B336269.png)
![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B336271.png)
![1-(4-fluorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B336272.png)
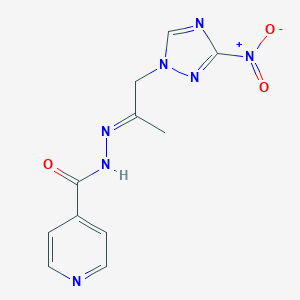
![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B336277.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B336278.png)
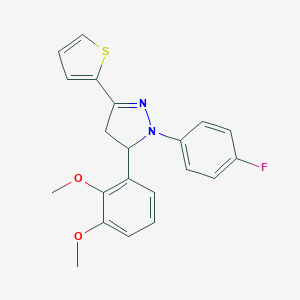
![Diethyl 5-[(5-bromo-2-furoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B336280.png)
![4-bromobenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336281.png)
